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molecular formula C21H20FN5O3 B8657558 2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-

2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-

Cat. No. B8657558
M. Wt: 409.4 g/mol
InChI Key: YMOOOFWJEKBCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09415049B2

Procedure details

To a solution of N-{3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl}prop-2-enamide (0.05 g) and 2-(4-aminophenoxy)ethanol (0.031 g) in 1-butanol (2 mL), was added HCl (0.3 mg). The reaction mixture was heated to reflux for 5 hr. Completion of reaction was monitored by TLC using chloroform:methanol (9:1) as mobile phase. After completion, the reaction mixture was allowed to cool at room temperature. The reaction mixture was quenched in water and neutralized with sodium bicarbonate. The mixture was extracted in ethyl acetate, organic layer washed with brine, dried over sodium sulfate and concentrated completely under reduce pressure at 50° C. The obtained semisolid was purified by preparative HPLC to give 13 mg of N-{3-[(5-fluoro-2-{[4-(2-hydroxyethoxy)phenyl]amino}pyrimidin-4-yl)amino]phenyl}prop-2-enamide. M+1=410.1 1H NMR (DMSO-d6, 400 MHz) 3.671-3.694 (t, 2H, J=4.4), 3.880-3.906 (t, 2H, J=5.2), 4.83 (br, 1H), 5.741-5.771 (dd, 1H, J=2.8, 8.4), 6.237-6.284 (dd, 1H, J=2, 15.2), 6.460-6.527 (dd, 1H, J=10, 6.8), 6.749-6.771 (d, 2H, J=8.8), 7.253-7.293 (t, 1H, J=8), 7.426-7.447 (d, 1H, J=8.4), 7.473-7.492 (d, 1H, J=7.6), 7.527-7.550 (d, 2H, J=9.2), 7.998 (s, 1H), 8.062-8.071 (d, 1H, J=3.6), 9.071 (s, 1H), 9.381 (s, 1H), 10.206 (s, 1H).
Name
N-{3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl}prop-2-enamide
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[C:11]([NH:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH:12]=[CH:13][CH:14]=2)[C:5]([F:20])=[CH:4][N:3]=1.[NH2:21][C:22]1[CH:31]=[CH:30][C:25]([O:26][CH2:27][CH2:28][OH:29])=[CH:24][CH:23]=1.Cl.C(Cl)(Cl)Cl.CO>C(O)CCC>[F:20][C:5]1[C:6]([NH:8][C:9]2[CH:10]=[C:11]([NH:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH:12]=[CH:13][CH:14]=2)=[N:7][C:2]([NH:21][C:22]2[CH:23]=[CH:24][C:25]([O:26][CH2:27][CH2:28][OH:29])=[CH:30][CH:31]=2)=[N:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
N-{3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl}prop-2-enamide
Quantity
0.05 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC=1C=C(C=CC1)NC(C=C)=O)F
Name
Quantity
0.031 g
Type
reactant
Smiles
NC1=CC=C(OCCO)C=C1
Name
Quantity
0.3 mg
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Completion of reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in water and neutralized with sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted in ethyl acetate
WASH
Type
WASH
Details
organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated completely
CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
The obtained semisolid was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=NC1)NC1=CC=C(C=C1)OCCO)NC=1C=C(C=CC1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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